1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine

Epigenetics BET Bromodomain Inhibitors BD2-Selective Inhibitors

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine (CAS 1518581-43-5) belongs to the furo[3,2-c]pyridine class, a privileged heterocyclic scaffold comprising a fused furan and pyridine ring system bearing an ethanamine side chain at the 2-position. This scaffold has emerged as a critical structural motif in medicinal chemistry, with its rigid fused-ring architecture and hydrogen-bonding capabilities enabling engagement with a broad spectrum of biological targets, most notably protein tyrosine kinases such as cMET and RON.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 1518581-43-5
Cat. No. B2512490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
CAS1518581-43-5
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESCC(C1=CC2=C(O1)C=CN=C2)N
InChIInChI=1S/C9H10N2O/c1-6(10)9-4-7-5-11-3-2-8(7)12-9/h2-6H,10H2,1H3
InChIKeyGRRYGMAFEKWZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine: A Versatile Furopyridine Scaffold for Kinase and Epigenetic Probe Development


1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine (CAS 1518581-43-5) belongs to the furo[3,2-c]pyridine class, a privileged heterocyclic scaffold comprising a fused furan and pyridine ring system bearing an ethanamine side chain at the 2-position [1]. This scaffold has emerged as a critical structural motif in medicinal chemistry, with its rigid fused-ring architecture and hydrogen-bonding capabilities enabling engagement with a broad spectrum of biological targets, most notably protein tyrosine kinases such as cMET and RON [2][3]. The compound serves as both a versatile building block for further derivatization and a key intermediate in the synthesis of advanced clinical candidates, with its amine functionality providing a handle for diverse chemical transformations .

Why 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine Cannot Be Interchanged with Closely Related Analogs


The furo[3,2-c]pyridine scaffold exhibits profound structure-activity relationship (SAR) sensitivity, rendering generic substitution among analogs pharmacologically unreliable. Even minor structural modifications—such as replacing the furan oxygen with sulfur (yielding a thienopyridine) [1], altering the ethanamine chain length or substitution pattern [2], or shifting to a different furopyridine regioisomer [3]—can dramatically alter target affinity, selectivity, and pharmacokinetic properties. For instance, in kinase inhibitor programs, subtle changes in the amine substituent at the 6-position of the furo[3,2-c]pyridine core have been shown to modulate cMET and RON inhibitory potency by orders of magnitude, directly impacting in vivo efficacy [4]. Consequently, the precise molecular identity of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine is essential for maintaining consistent biological activity in research and development applications.

Quantitative Differentiation of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine Against Closest Analogs


Furo[3,2-c]pyridine Core Enables Subnanomolar BD2-Selective BET Inhibition with 354-Fold Selectivity Over BD1

Furo[3,2-c]pyridin-4(5H)-one derivatives, closely related to 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine, have been optimized to achieve exceptional BD2 domain selectivity over BD1 within the BET family of epigenetic readers. The lead compound XY153 (8l) potently binds BRD4 BD2 with an IC50 of 0.79 nM and exhibits 354-fold selectivity over BRD4 BD1 [1]. In contrast, pan-BET inhibitors such as JQ1 and OTX015 exhibit roughly equipotent binding across both domains, with BD1/BD2 selectivity ratios typically <5-fold [2]. This high domain selectivity is a direct consequence of the furo[3,2-c]pyridine core's unique ability to engage a specific hydrophobic pocket unique to BD2.

Epigenetics BET Bromodomain Inhibitors BD2-Selective Inhibitors

Furo[3,2-c]pyridine Exhibits 7- to 12-Fold Lower σ1 Affinity Compared to Benzofuran Analogs, Enabling Enhanced Receptor Subtype Selectivity

In a systematic head-to-head evaluation, regioisomeric spirocyclic furopyridines (2a–d) demonstrated 7- to 12-fold lower σ1 receptor affinity (Ki = 4.9–10 nM) compared to the benzofuran analog 1 (Ki = 0.8 nM) [1]. Despite this reduction in absolute σ1 affinity, the furopyridines retained high selectivity over the σ2 subtype (selectivity ratio >100-fold), a property that is often compromised in benzofuran-based ligands [2]. The reduced electron density of the pyridine ring relative to the benzene ring of benzofuran is the primary driver of this differential affinity [3].

Sigma Receptors CNS Pharmacology Neurodegenerative Disease

Furo[3,2-c]pyridine-Derived cMET/RON Dual Inhibitor OSI-296 Demonstrates Orally Efficacious In Vivo Tumor Growth Inhibition

The 6-aminofuro[3,2-c]pyridine derivative OSI-296, a close structural relative of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine, exhibits potent dual inhibition of cMET (IC50 = 42 nM) and RON (IC50 = 200 nM) kinases [1]. In contrast, selective cMET inhibitors such as capmatinib (INC280) and savolitinib show >100-fold selectivity for cMET over RON, with negligible RON inhibition at therapeutic concentrations [2]. This dual inhibition profile translates to superior in vivo efficacy: OSI-296 achieved 65% tumor growth inhibition (TGI) in cMET-amplified MKN45 gastric cancer xenografts and 58% TGI in RON-driven HT29 colorectal xenografts following oral dosing at 50 mg/kg BID [3].

Oncology Kinase Inhibitors cMET/RON Dual Inhibition

Furo[3,2-c]pyridine Core Confers Superior Metabolic Stability Compared to Benzofuran in CYP450 Liability Screening

In a comparative in vitro metabolic stability assessment, furo[3,2-c]pyridine derivatives exhibited significantly prolonged half-life in human liver microsomes (t₁/₂ = 87 min) compared to structurally analogous benzofuran compounds (t₁/₂ = 23 min) [1]. This 3.8-fold increase in metabolic stability is attributed to the electron-withdrawing nature of the pyridine nitrogen, which reduces susceptibility to oxidative metabolism by CYP3A4 and CYP2D6 isoforms [2]. Additionally, the furopyridine core demonstrated no significant inhibition of CYP3A4, CYP2D6, or CYP2C9 at concentrations up to 10 μM, whereas the benzofuran comparator showed moderate CYP3A4 inhibition (IC50 = 2.3 μM) [3].

Drug Metabolism Pharmacokinetics ADME-Tox

Recommended Research Applications for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine Based on Quantitative Evidence


Synthesis of BD2-Selective BET Bromodomain Probes for Epigenetic Target Validation

The furo[3,2-c]pyridine core's unique ability to confer >350-fold BD2 selectivity over BD1 [1] makes 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine an ideal starting material for synthesizing chemical probes that dissect the distinct biological functions of BET bromodomains. In acute myeloid leukemia (AML) cell lines such as MV4-11, BD2-selective inhibitors derived from this scaffold achieve potent antiproliferative activity (IC50 = 0.55 nM) while sparing normal cells, enabling researchers to validate BD2 as a therapeutic target with a wider safety margin than pan-BET inhibition [2].

Development of Orally Bioavailable Dual cMET/RON Kinase Inhibitors for Oncology Programs

Compounds built upon the 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine scaffold have demonstrated robust in vivo efficacy in both cMET-amplified (MKN45 gastric cancer) and RON-driven (HT29 colorectal cancer) xenograft models following oral administration [3]. This dual inhibition profile addresses the compensatory activation of RON that often drives resistance to selective cMET inhibitors. The scaffold's favorable oral pharmacokinetics and tolerability profile [4] support its use in lead optimization campaigns targeting cancers with co-activation of MET and RON signaling pathways.

Design of CNS-Penetrant Sigma Receptor Ligands with Optimized Subtype Selectivity

The 7- to 12-fold reduction in σ1 affinity relative to benzofuran analogs, coupled with retained high selectivity over σ2 [5], positions the furo[3,2-c]pyridine scaffold as a valuable template for fine-tuning sigma receptor engagement in CNS disorders. This scaffold is particularly suitable for Alzheimer's disease and neuropathic pain programs where excessive σ1 activation is undesirable, yet complete ablation would compromise therapeutic efficacy. Researchers can leverage the core's predictable SAR to achieve the precise level of σ1 modulation required for their specific disease model [6].

Construction of Diverse Chemical Libraries with Enhanced Metabolic Stability

The furo[3,2-c]pyridine core's superior metabolic stability (3.8-fold longer microsomal half-life) and minimal CYP450 liability [7] make 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine a preferred building block for constructing screening libraries where pharmacokinetic attrition is a concern. Its ethanamine side chain provides a versatile handle for amide bond formation, reductive amination, and other diversity-generating reactions, enabling the rapid synthesis of analogs with improved ADME properties compared to libraries built on benzofuran or thienopyridine cores [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.